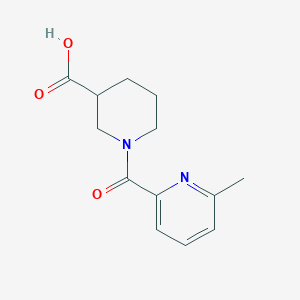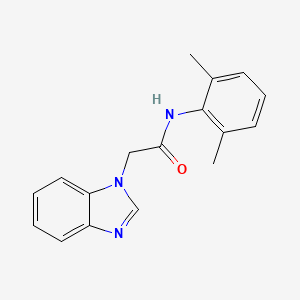
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the area of drug discovery and development.
Mécanisme D'action
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid works by binding to specific receptors in the brain, which can lead to changes in neurotransmitter release and signaling. This can result in a range of effects, including increased dopamine release, which has been implicated in the treatment of Parkinson's disease. 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its activity on dopamine release, 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been found to modulate the activity of certain enzymes and proteins in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and well-defined chemical structure. However, it also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid. One area of interest is the development of new compounds based on the structure of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid, which may have improved activity and selectivity. Another area of interest is the study of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid in animal models of disease, which may provide valuable insights into its potential therapeutic uses. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid, as well as its potential side effects and limitations.
Méthodes De Synthèse
The synthesis of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 2,6-lutidine with ethyl chloroformate. The resulting product is then treated with piperidine to yield the desired compound, 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid. The synthesis of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been optimized to improve yield and purity, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been extensively studied for its potential use in drug discovery and development. It has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been found to have a high affinity for certain receptors in the brain, making it a promising candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
1-(6-methylpyridine-2-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-2-6-11(14-9)12(16)15-7-3-5-10(8-15)13(17)18/h2,4,6,10H,3,5,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGJFHHPYYCMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)

![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)
![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)




![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)